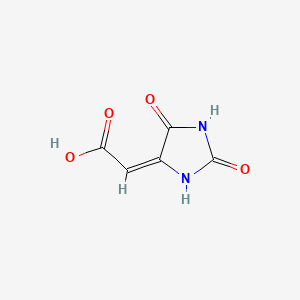
delta5,alpha-Hydantoinacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta5,alpha-Hydantoinacetic acid: is a heterocyclic compound with the molecular formula C5H6N2O4This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delta5,alpha-Hydantoinacetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea under acidic conditions, followed by cyclization to form the hydantoin ring. The reaction typically requires heating and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Delta5,alpha-Hydantoinacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydantoin ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the hydantoin ring .
Wissenschaftliche Forschungsanwendungen
Delta5,alpha-Hydantoinacetic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of delta5,alpha-Hydantoinacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hydantoin: A structurally related compound with similar chemical properties.
Imidazolidine-2,4-dione: Another related compound with a similar ring structure.
Barbituric acid: Shares some structural similarities and chemical reactivity.
Uniqueness: Delta5,alpha-Hydantoinacetic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5427-28-1 |
|---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
(2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11)/b2-1+ |
InChI-Schlüssel |
DOIVUUCRTWRYDG-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/1\C(=O)NC(=O)N1)\C(=O)O |
Kanonische SMILES |
C(=C1C(=O)NC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)

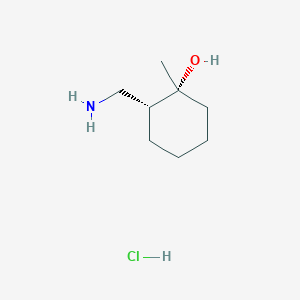
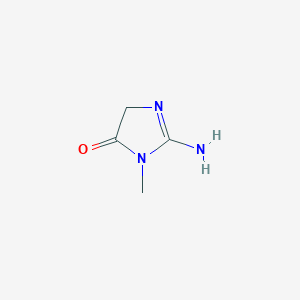
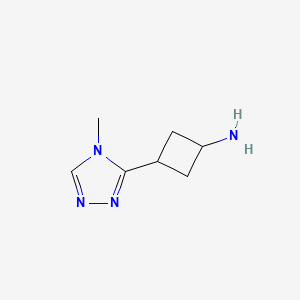



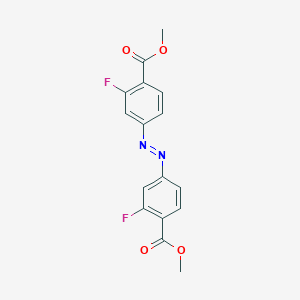
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
